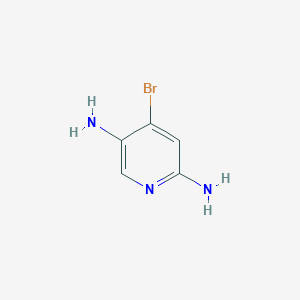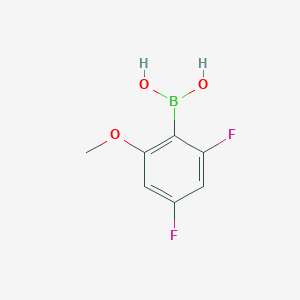
5-(Bromométhyl)-2-méthoxypyrimidine
Vue d'ensemble
Description
5-(Bromomethyl)-2-methoxypyrimidine is an organic compound with the molecular formula C6H7BrN2O It features a pyrimidine ring substituted with a bromomethyl group at the 5-position and a methoxy group at the 2-position
Applications De Recherche Scientifique
Chemistry: 5-(Bromomethyl)-2-methoxypyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers investigate these derivatives for their ability to interact with biological targets like enzymes or receptors.
Industry: In the materials science industry, 5-(Bromomethyl)-2-methoxypyrimidine can be used in the synthesis of polymers and advanced materials. Its incorporation into polymer backbones can impart specific properties such as increased thermal stability or enhanced electronic characteristics.
Mécanisme D'action
Target of Action
5-(Bromomethyl)-2-methoxypyrimidine is a versatile compound used in various chemical reactions. It is often used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides . Therefore, the primary targets of 5-(Bromomethyl)-2-methoxypyrimidine are organoboron compounds and palladium catalysts.
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 5-(Bromomethyl)-2-methoxypyrimidine interacts with its targets through a process called transmetalation . This process involves the transfer of an organoboron compound from boron to palladium, facilitated by the bromomethyl group in the 5-(Bromomethyl)-2-methoxypyrimidine molecule . The result is the formation of a new carbon-carbon bond, linking the two original molecules .
Biochemical Pathways
It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics . Therefore, the compound can indirectly influence numerous biochemical pathways through its role in the synthesis of these substances.
Result of Action
The primary result of 5-(Bromomethyl)-2-methoxypyrimidine’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic compounds from simpler precursors . The specific molecular and cellular effects would depend on the nature of the compounds synthesized using 5-(Bromomethyl)-2-methoxypyrimidine.
Action Environment
The action of 5-(Bromomethyl)-2-methoxypyrimidine is influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be affected by the choice of solvent, the temperature, and the presence of a base . Additionally, the stability of 5-(Bromomethyl)-2-methoxypyrimidine may be influenced by factors such as pH, temperature, and exposure to light or oxygen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-methoxypyrimidine typically involves the bromination of 2-methoxypyrimidine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-2-methoxypyrimidine is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted pyrimidine derivatives.
Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions under specific conditions. For instance, the bromomethyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are used in substitution reactions. These reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the bromomethyl group.
Major Products:
- Substitution reactions yield a variety of derivatives depending on the nucleophile used. For example, reaction with sodium azide produces 5-(azidomethyl)-2-methoxypyrimidine.
- Oxidation reactions can convert the bromomethyl group to a carboxyl group, resulting in 5-(carboxymethyl)-2-methoxypyrimidine.
Comparaison Avec Des Composés Similaires
5-(Chloromethyl)-2-methoxypyrimidine: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It is less reactive due to the lower reactivity of the chlorine atom compared to bromine.
5-(Bromomethyl)-2-methylpyrimidine: This compound has a methyl group at the 2-position instead of a methoxy group. The presence of the methyl group can affect the compound’s reactivity and solubility.
Uniqueness: 5-(Bromomethyl)-2-methoxypyrimidine is unique due to the combination of the bromomethyl and methoxy groups, which confer specific reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Propriétés
IUPAC Name |
5-(bromomethyl)-2-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTHIDQVBCBURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride](/img/structure/B1381802.png)
![3-Azabicyclo[3.2.1]octane-8-carbonitrile hydrochloride](/img/structure/B1381806.png)
![tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1381808.png)

![4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1381810.png)



![tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride](/img/structure/B1381816.png)
